molecular formula C4H11NO B3265184 (2R,3S)-3-aminobutan-2-ol CAS No. 40285-24-3

(2R,3S)-3-aminobutan-2-ol

Cat. No. B3265184
CAS RN: 40285-24-3
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IUYQGCFVSA-N
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Patent
US06133286

Procedure details

To a stirred solution of 2-amino-methylpropanol (0.378 mol, 33.64 gm) in 300 ml of methylene chloride at about 0° C. was added a solution of 4-fluorobenzoyl chloride (0.189 mol, 22.35 mL) in 100 mL of methylene chloride over about 0.5 hr. The mixture was allowed to warm to room temperature and stirred for about 3 hrs. The mixture was then poured into water and the layers were separated. The organic phase was washed with two portions of 10% HCl, one portion of saturated sodium chloride solution and dried over anhydrous MgSO4. Removal of the solvent in vacuo afforded a colorless solid which was stirred while SOCl2 (0.567 mol, 41 mL) was added dropwise over about 30 min. The resulting solution was stirred for about 0.5 hr, at which time diethyl ether was added while the solution was stirred rapidly. During this procedure, a colorless precipitate was produced. The slurry was filtered and the solid was washed with three 250 mL portions of diethyl ether. The solid was then dissolved in 300 mL of 3N KOH and the resulting solution was extracted with ethyl acetate. The organic extracts were washed with saturated aqueous NaCl solution and dried over MgSO4. Removal of the solvent in vacuo afforded 32 gm of the title compound of this Example 1A: 1HNMR (250 MHz., CDCl3) δ: 8.00-7.91 (m, 2H), 7.10-7.02 (m, 2H), 4.11 (s, 2H), 1.39 (s, 6H).
Quantity
33.64 g
Type
reactant
Reaction Step One
Quantity
22.35 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:6])[CH:3](C)[OH:4].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=O)=[CH:10][CH:9]=1.O.O=S(Cl)Cl.[CH2:22](Cl)Cl>C(OCC)C>[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]2[O:4][CH2:3][C:2]([CH3:6])([CH3:22])[N:1]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
33.64 g
Type
reactant
Smiles
NC(C(O)C)C
Name
Quantity
22.35 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was washed with two portions of 10% HCl, one portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a colorless solid which
ADDITION
Type
ADDITION
Details
was added dropwise over about 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added while the solution
STIRRING
Type
STIRRING
Details
was stirred rapidly
CUSTOM
Type
CUSTOM
Details
During this procedure, a colorless precipitate was produced
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed with three 250 mL portions of diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in 300 mL of 3N KOH
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.